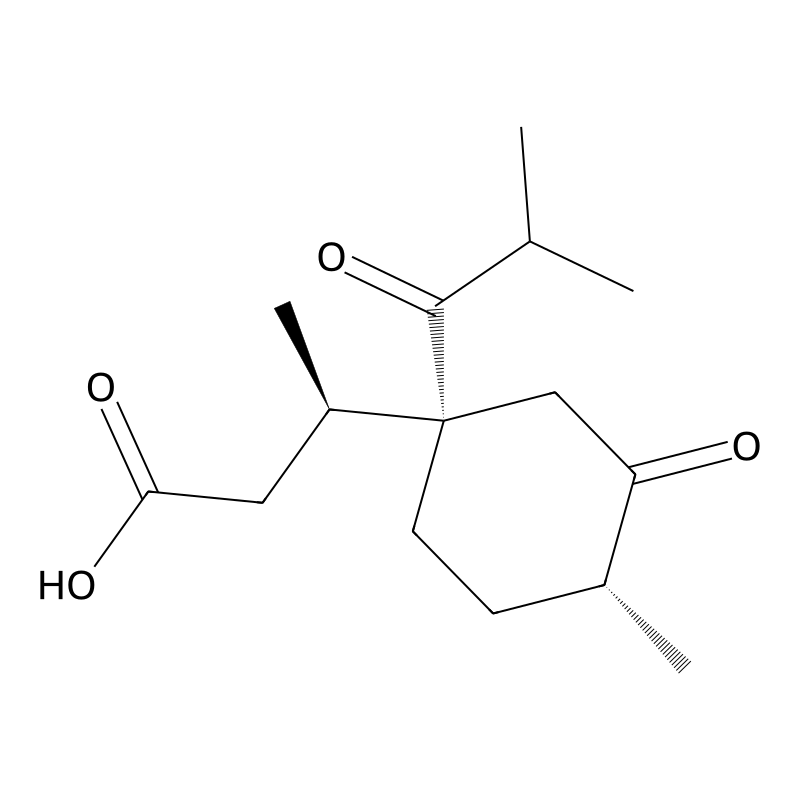Unii-65wvb6DB6D

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Wireless Technology
Summary of the Application: “Unii-65wvb6DB6D” has been used in the development of wireless technology, specifically in the 5.9GHz Wi-Fi 6 band .
Methods of Application or Experimental Procedures: The 5.9GHz Wi-Fi 6 band is a new frontier for wireless technology. It is being used in routers that support the new 5.9GHz Wi-Fi 6, some via firmware updates .
Results or Outcomes: The implementation of “Unii-65wvb6DB6D” in the 5.9GHz Wi-Fi 6 band has resulted in improved wireless mesh systems .
Unii-65wvb6DB6D is a unique chemical compound characterized by its specific molecular structure and properties. While the exact identity of this compound may not be widely recognized, it is categorized within a broader class of compounds that exhibit interesting chemical and biological behaviors. The Unii (Unique Ingredient Identifier) system is used primarily in regulatory contexts to uniquely identify substances, particularly in pharmaceuticals and cosmetics, ensuring consistency across databases.
- Currently, there is no scientific research available on the specific mechanism of action of Acoric acid in biological systems.
- Synthesis Reactions: These involve the combination of simpler reactants to form more complex products. For example, if Unii-65wvb6DB6D is synthesized from two or more simpler precursors, the reaction can be represented as:
- Decomposition Reactions: These reactions entail the breakdown of Unii-65wvb6DB6D into simpler substances. An example could be:
- Redox Reactions: If Unii-65wvb6DB6D participates in oxidation-reduction processes, it may either lose electrons (oxidation) or gain electrons (reduction) during reactions with other chemical species.
- Precipitation Reactions: If Unii-65wvb6DB6D is involved in a reaction where it forms an insoluble product when mixed with another solution, this can be classified as a double displacement or precipitation reaction.
The biological activity of Unii-65wvb6DB6D may vary depending on its structure and functional groups. Compounds with similar identifiers often exhibit pharmacological properties, such as:
- Antimicrobial Activity: Many compounds in this category are tested for their ability to inhibit microbial growth.
- Anti-inflammatory Effects: Some derivatives may show potential in reducing inflammation.
- Cellular Interaction: The compound could interact with various cellular pathways, influencing processes like apoptosis or cell signaling.
The synthesis of Unii-65wvb6DB6D can involve several methods depending on its chemical nature:
- Chemical Synthesis: This involves classical organic synthesis techniques, including:
- Refluxing: Heating reactants in a solvent to facilitate reaction.
- Catalysis: Using catalysts to speed up the reaction without being consumed.
- Biological Synthesis: If applicable, biosynthetic pathways might be utilized where microorganisms or enzymes produce the compound naturally.
- Extraction and Purification: If Unii-65wvb6DB6D is derived from natural sources, extraction methods such as solvent extraction or chromatography may be employed.
Unii-65wvb6DB6D has potential applications across various fields:
- Pharmaceuticals: It may serve as a drug candidate or an active pharmaceutical ingredient due to its biological activity.
- Cosmetics: The compound could be used for its beneficial effects on skin health.
- Agriculture: If it exhibits antimicrobial properties, it may find use in agricultural applications as a biopesticide.
Unii-65wvb6DB6D shares similarities with various compounds that exhibit comparable structures or biological activities. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar functional groups | Antimicrobial |
| Compound B | Comparable molecular weight | Anti-inflammatory |
| Compound C | Identical core structure | Cytotoxic effects |
Unique Aspects of Unii-65wvb6DB6D
What sets Unii-65wvb6DB6D apart from these compounds could include:
- Specific Functional Groups: Unique substituents that confer distinct properties.
- Enhanced Efficacy: Greater potency in biological assays compared to similar compounds.
- Novel Mechanisms of Action: Different pathways through which it exerts its effects.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






